molecular formula C16H16O2 B2508521 Methyl 2-methyl-3-(2-methylphenyl)benzoate CAS No. 1400645-15-9

Methyl 2-methyl-3-(2-methylphenyl)benzoate

Cat. No.: B2508521
CAS No.: 1400645-15-9
M. Wt: 240.302
InChI Key: LHDJDKYCEOXUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-(2-methylphenyl)benzoate: is an organic compound with the molecular formula C16H16O2 . It is a methyl ester derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a 2-methylphenyl group at the third position on the benzoate ring. This compound is used in various research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3-(2-methylphenyl)benzoate typically involves the esterification of 2-methyl-3-(2-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-(2-methylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-methyl-3-(2-methylphenyl)benzoate is utilized in various scientific research fields, including:

Comparison with Similar Compounds

  • Methyl 2-methylbenzoate
  • Methyl 3-methylbenzoate
  • Methyl 4-methylbenzoate
  • Methyl 2-methyl-3-nitrobenzoate

Comparison: Methyl 2-methyl-3-(2-methylphenyl)benzoate is unique due to the presence of both a methyl group and a 2-methylphenyl group on the benzoate ring, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-3-(2-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-4-5-8-13(11)14-9-6-10-15(12(14)2)16(17)18-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJDKYCEOXUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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